(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid
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Overview
Description
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the thiazolidine ring through cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazolidine ring or the phenyl group.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace the Fmoc group with other protecting groups or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a tool for studying protein interactions and functions.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound’s reactivity allows for selective deprotection under mild conditions, facilitating the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Compared to similar compounds, (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid stands out due to its unique thiazolidine ring structure. This feature provides additional stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications. Its ability to undergo various chemical reactions further enhances its versatility in research and industrial settings .
Properties
Molecular Formula |
C25H21NO4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C25H21NO4S/c27-23(28)22-15-31-25(26-22,16-8-2-1-3-9-16)24(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,27,28)/t22-,25?/m1/s1 |
InChI Key |
SDCRGCDPLICIHD-UFUCKMQHSA-N |
Isomeric SMILES |
C1[C@@H](NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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